Methyl 2-methyl-2-(4-nitroanilino)propanoate
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Overview
Description
Methyl 2-methyl-2-(4-nitroanilino)propanoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of propanoate, featuring a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-methyl-2-(4-nitroanilino)propanoate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the following steps:
Nitration: Aniline is nitrated using concentrated nitric acid to form 4-nitroaniline.
Acylation: The 4-nitroaniline is then acylated using acetic anhydride to protect the amino group.
Esterification: The acylated product undergoes esterification with methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-nitroanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-2-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-2-(4-nitroanilino)propanoic acid and methanol.
Scientific Research Applications
Methyl 2-methyl-2-(4-nitroanilino)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-nitroanilino)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-nitrophenyl)amino]propanoate: Similar structure but different substitution pattern.
Methyl (2S)-2-[(4-nitrophenyl)amino]propanoate: Another structural isomer with different stereochemistry
Uniqueness
Methyl 2-methyl-2-(4-nitroanilino)propanoate is unique due to its specific substitution pattern and potential applications. Its nitroaniline group provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-methyl-2-(4-nitroanilino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)17-3)12-8-4-6-9(7-5-8)13(15)16/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCGCKEFKCLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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